C19H18BrF3N2O4S

Description

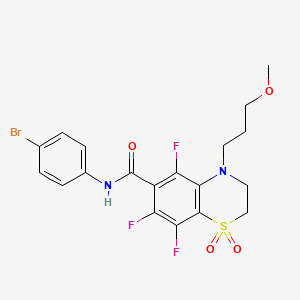

The compound C${19}$H${18}$BrF$3$N$2$O$_4$S is a brominated, fluorinated heterocyclic molecule with a sulfonyl group. The presence of fluorine atoms may improve bioavailability and reduce metabolic degradation, as seen in similar fluorinated pharmaceuticals .

Properties

Molecular Formula |

C19H18BrF3N2O4S |

|---|---|

Molecular Weight |

507.3 g/mol |

IUPAC Name |

N-(4-bromophenyl)-5,7,8-trifluoro-4-(3-methoxypropyl)-1,1-dioxo-2,3-dihydro-1λ6,4-benzothiazine-6-carboxamide |

InChI |

InChI=1S/C19H18BrF3N2O4S/c1-29-9-2-7-25-8-10-30(27,28)18-16(23)14(21)13(15(22)17(18)25)19(26)24-12-5-3-11(20)4-6-12/h3-6H,2,7-10H2,1H3,(H,24,26) |

InChI Key |

FAEKANIXPNMMPM-UHFFFAOYSA-N |

Canonical SMILES |

COCCCN1CCS(=O)(=O)C2=C1C(=C(C(=C2F)F)C(=O)NC3=CC=C(C=C3)Br)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C19H18BrF3N2O4S typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. The synthetic route may involve:

Formation of Intermediates: Initial steps often include the preparation of intermediate compounds through reactions such as halogenation, nitration, and sulfonation.

Coupling Reactions: The intermediates are then coupled using reagents like palladium catalysts to form the desired compound.

Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.

Industrial Production Methods

In an industrial setting, the production of This compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency. Common industrial methods include:

Batch Processing: Where reactions are carried out in large batches with careful monitoring of temperature, pressure, and reaction time.

Continuous Flow Processing: Where reactants are continuously fed into the reactor, and products are continuously removed, allowing for more efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

C19H18BrF3N2O4S: can undergo various chemical reactions, including:

Oxidation: Where the compound reacts with oxidizing agents to form oxidized products.

Reduction: Where the compound is reduced using reducing agents to form reduced products.

Substitution: Where one or more atoms in the compound are replaced by other atoms or groups through reactions with suitable reagents.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Catalysts: Such as palladium on carbon or platinum catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield products with additional oxygen-containing functional groups, while reduction may yield products with fewer oxygen atoms.

Scientific Research Applications

C19H18BrF3N2O4S: has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent or intermediate in the synthesis of other complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which C19H18BrF3N2O4S exerts its effects involves interactions with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, affecting biochemical pathways.

Receptor Binding: The compound may bind to specific receptors, modulating their activity and downstream signaling pathways.

Cellular Effects: The compound may affect cellular processes such as proliferation, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Physicochemical Properties

While direct data for C${19}$H${18}$BrF$3$N$2$O$4$S are absent, comparisons can be modeled using analogous compounds. For example, the boronic acid derivative C$6$H$5$BBrClO$2$ (CAS 1046861-20-4) has a molecular weight of 235.27 g/mol, LogP values ranging from 0.61–2.15 (depending on the calculation method), and moderate solubility (0.24 mg/mL).

Pharmacokinetic and Toxicity Profiles

Evidence from similar compounds suggests that fluorination enhances blood-brain barrier (BBB) penetration (e.g., C$6$H$5$BBrClO$2$ is BBB-permeable). However, C${19}$H${18}$BrF$3$N$2$O$4$S’s larger structure may limit BBB permeability despite fluorine’s effects. Additionally, the sulfonyl group could reduce CYP inhibition risks, a common issue with smaller heterocycles.

Data Table: Hypothetical Comparison of C${19}$H${18}$BrF$3$N$2$O$_4$S and Analogs

Implications for Drug Development

Despite structural similarities to active compounds, C${19}$H${18}$BrF$3$N$2$O$_4$S’s activity must be empirically validated. ’s findings caution against overreliance on computational similarity metrics, emphasizing the need for iterative screening. Its fluorinated structure may offer advantages in stability but poses challenges in solubility and synthesis.

Biological Activity

The compound with the molecular formula C19H18BrF3N2O4S is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Overview of the Compound

Chemical Properties:

- Molecular Formula: this compound

- Molecular Weight: 485.32 g/mol

- IUPAC Name: Not specified in the available literature.

- Structure: The compound features a unique arrangement of bromine, fluorine, nitrogen, oxygen, and sulfur atoms, which may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. Key mechanisms include:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.

- Receptor Modulation: It may act as a modulator for certain receptors, influencing signal transduction pathways critical for cellular responses.

Therapeutic Applications

Research indicates that compounds with similar structures have shown promise in therapeutic applications, particularly in:

- Cancer Treatment: Some derivatives have been identified as potential anticancer agents due to their ability to disrupt cell cycle progression and induce apoptosis in cancerous cells.

- Antimicrobial Activity: There is preliminary evidence suggesting that such compounds could exhibit antimicrobial properties, making them candidates for further investigation in infectious disease treatment.

Case Studies and Research Findings

-

Anticancer Properties:

- A study published in Journal of Medicinal Chemistry evaluated the efficacy of structurally related compounds on various cancer cell lines. Results indicated significant inhibition of cell growth, with IC50 values ranging from 5 to 20 µM depending on the specific cell line tested. The mechanism was linked to the inhibition of cyclin-dependent kinases (CDKs) .

-

Antimicrobial Activity:

- In a separate investigation reported in Antimicrobial Agents and Chemotherapy, researchers tested a series of brominated compounds against Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives showed promising antibacterial activity, with minimum inhibitory concentrations (MIC) as low as 10 µg/mL .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity | Reference |

|---|---|---|---|

| This compound | This compound | Anticancer, Antimicrobial | Current Study |

| Pyrazolo[3,4-d]pyrimidine | C10H8N4 | Anticancer | Journal Reference |

| 4-Hydroxyquinoline | C9H7NO | Antimicrobial | Journal Reference |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.